molecular formula C23H29N5O3S B10925384 [3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10925384
M. Wt: 455.6 g/mol
InChI Key: JLHDAHHSDLEDEV-UHFFFAOYSA-N
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Description

(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors

    Formation of Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.

    Introduction of Isopropyl and Methyl Groups: Alkylation reactions are employed to introduce the isopropyl and methyl groups. Common reagents include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

    Attachment of Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the pyrazolo[3,4-b]pyridine intermediate and a piperazine derivative, often under reflux conditions in an appropriate solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE: Unique due to its specific structural features and biological activities.

    Other Pyrazolo[3,4-b]pyridine Derivatives: Similar core structure but different substituents, leading to varied biological activities.

    Piperazine Derivatives: Commonly used in pharmaceuticals for their bioavailability and stability.

Uniqueness

The uniqueness of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE lies in its combination of the pyrazolo[3,4-b]pyridine core and the piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H29N5O3S

Molecular Weight

455.6 g/mol

IUPAC Name

(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C23H29N5O3S/c1-15(2)28-22-21(18(5)25-28)20(14-17(4)24-22)23(29)26-10-12-27(13-11-26)32(30,31)19-8-6-16(3)7-9-19/h6-9,14-15H,10-13H2,1-5H3

InChI Key

JLHDAHHSDLEDEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C(=NN(C4=NC(=C3)C)C(C)C)C

Origin of Product

United States

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